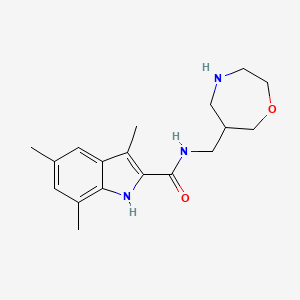![molecular formula C20H25N3O2 B5558492 N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)
N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves the preparation of compounds with variations in the N-4 substituent, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. These modifications are aimed at enhancing specific activities, such as gastrokinetic activity in the case of certain benzamides (Kato et al., 1992). The synthesis process often involves multi-step reactions, including condensation and modification of various functional groups to achieve the desired chemical structure and biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical in determining their biological activity and chemical properties. For example, the crystal structure of certain benzamide derivatives has been analyzed to understand their inhibitory capacity against cancer cell lines, suggesting that structural features play a significant role in their biological efficacy (Lu et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their properties and potential applications. The presence of functional groups such as the morpholino moiety and substitutions on the benzamide ring affects their reactivity and interaction with biological targets. For instance, modifications in the N-4 substituent have shown to impact the gastrokinetic activity of these compounds (Kato et al., 1992).
Scientific Research Applications
Gastroprokinetic Activity Research
Research has explored the gastroprokinetic activity of compounds structurally related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide. Studies have synthesized and evaluated derivatives for their effects on gastric emptying and serotonin-4 receptor binding, revealing that the amide bond and specific substitutions play crucial roles in gastroprokinetic potency. These insights contribute to the development of new therapeutic agents for gastrointestinal motility disorders (Kalo et al., 1995).
Antimicrobial and Antifungal Activities
Derivatives of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been synthesized and assessed for their antimicrobial and antifungal properties. These studies have led to the identification of compounds with significant activity against various microorganisms, showcasing the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor Activity
Research on the structural analogs of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide has demonstrated their potential in cancer therapy. Studies have synthesized compounds and evaluated their efficacy in inhibiting cancer cell proliferation, with some showing significant activity against specific cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Lu et al., 2017).
Electrospray Mass Spectrometry Applications
Compounds related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been utilized in electrospray mass spectrometry studies to analyze the fragmentation of N-linked carbohydrates. This research aids in the development of novel analytical methods for detailed carbohydrate structure elucidation, which is crucial in various scientific fields, including biochemistry and glycobiology (Harvey, 2000).
properties
IUPAC Name |
N-[2-(N-methylanilino)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22(18-5-3-2-4-6-18)12-11-21-20(24)17-7-9-19(10-8-17)23-13-15-25-16-14-23/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEJYZFMYDCCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[methyl(phenyl)amino]ethyl}-4-(morpholin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)


![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)
![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)
![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)
![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)